- Acid chloride synthesis by the palladium-catalyzed chlorocarbonylation of aryl bromides, Chemistry - A European Journal, 2015, 21(26), 9550-9555
Cas no 91085-56-2 (Ethyl 3,5-dichlorobenzoate)
Ethyl 3,5-dichlorobenzoate structure
Product Name:Ethyl 3,5-dichlorobenzoate
Numero CAS:91085-56-2
MF:C9H8Cl2O2
MW:219.06462097168
MDL:MFCD00221467
CID:61472
Update Time:2024-10-26
Ethyl 3,5-dichlorobenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 3,5-dichlorobenzoate
- Ethyl 3,5-dichlorobenzoate
- ethyl3,5-dichlorobenzoate
- Benzoic acid, 3,5-dichloro-, ethyl ester
- 3,5-dichlorobenzoic acid ethyl ester
- RARECHEM AL BI 0057
- PubChem10323
- Ethyl 3,5-Dichloro Benzoate
- JRLNLVFPSMDPLU-UHFFFAOYSA-N
- ethyl 3,5-bis(chloranyl)benzoate
- SBB095707
- KM2973
- 3,5-Dichloro-benzoic acid ethyl ester
- VZ32080
- AS02909
- SY047602
- A843718
-
- MDL: MFCD00221467
- Inchi: 1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
- Chiave InChI: JRLNLVFPSMDPLU-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C(Cl)C=C(Cl)C=1)OCC
Proprietà calcolate
- Massa esatta: 217.99000
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 175
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Punto di ebollizione: 289℃ at 760 mmHg
- PSA: 26.30000
- LogP: 3.17010
Ethyl 3,5-dichlorobenzoate Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant
- Istruzioni di sicurezza: S23; S24/25
-
Identificazione dei materiali pericolosi:
Ethyl 3,5-dichlorobenzoate Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Ethyl 3,5-dichlorobenzoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007684-250mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A015007684-500mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 500mg |
$798.70 | 2023-08-31 | |
| Alichem | A015007684-1g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 1g |
$1519.80 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB197-20g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 98% | 20g |
137.0CNY | 2021-08-04 | |
| TRC | E915880-100mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E915880-250mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E915880-500mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E915880-1g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR2006-50g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 50g |
£20.00 | 2025-02-19 | |
| Apollo Scientific | OR2006-100g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 100g |
£36.00 | 2025-02-19 |
Ethyl 3,5-dichlorobenzoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ; 24 h, 20 atm, rt → 110 °C
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ; rt; 2 h, rt
1.3 Solvents: Ethanol ; 2 h, rt
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ; rt; 2 h, rt
1.3 Solvents: Ethanol ; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
Riferimento
- Synthesis of trans- methyl ferulate bearing an oxadiazole ether as potential activators for controlling plant virus, Bioorganic Chemistry, 2021, 115,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; reflux
Riferimento
- 4-Amino-1,2,4-triazole-3-thione-derived Schiff bases as metallo-β-lactamase inhibitors, European Journal of Medicinal Chemistry, 2020, 208,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 7 h, reflux
Riferimento
- Synthesis of novel indole derivatives containing double 1,3,4-oxadiazole moiety as efficient bactericides against phytopathogenic bacterium Xanthomonas oryzae, Chemical Papers, 2019, 73(1), 17-25
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 10 h, rt → reflux
Riferimento
- Synthesis, characterization and antimicrobial evaluation of novel (E)-N'-(4-(1-((3,4-dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide derivatives, Oriental Journal of Chemistry, 2016, 32(4), 2155-2161
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; reflux
Riferimento
- Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety, RSC Advances, 2018, 8(12), 6306-6314
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 10 - 12 h, reflux
Riferimento
- Synthesis and anti-inflammatory activity of hydrazones bearing biphenyl moiety and vanillin based hybrids, Oriental Journal of Chemistry, 2017, 33(2), 971-978
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; reflux
Riferimento
- Synthesis and bioactivity of sulfide derivatives containing 1,3,4-oxadiazole and pyridine, Turkish Journal of Chemistry, 2019, 43(4), 1075-1085
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Reductive carboxylation of aromatic esters by electron transfer from magnesium metal, Tetrahedron Letters, 2017, 58(3), 206-209
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 10 h, reflux
Riferimento
- Synthesis and antibacterial activity of some new quinoxaline-benzohydrazides, Indian Journal of Chemistry, 2016, (2), 207-212
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 6 - 10 h, rt → reflux
Riferimento
- Synthesis and antimicrobial activity of new imidazole-hydrazone derivatives, Asian Journal of Chemistry, 2015, 27(10), 3605-3608
Ethyl 3,5-dichlorobenzoate Raw materials
Ethyl 3,5-dichlorobenzoate Preparation Products
Ethyl 3,5-dichlorobenzoate Letteratura correlata
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Related Categories
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti Esteri di acido benzoico
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti Acidi benzoici e derivati Esteri di acido benzoico
- Solventi e Chimici organici Composti organici Acidi/Esteri
91085-56-2 (Ethyl 3,5-dichlorobenzoate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti